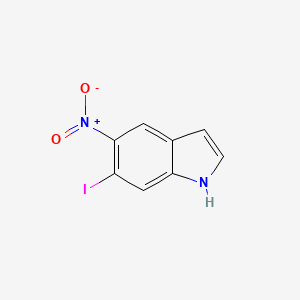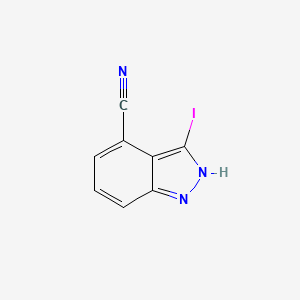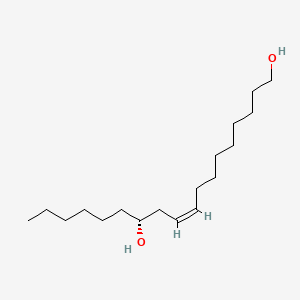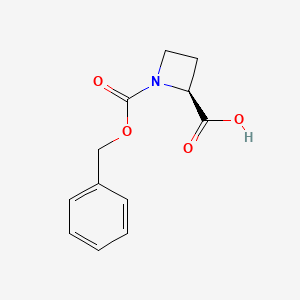
7-Chloro-2-oxoheptanoic acid
Descripción general
Descripción
7-Chloro-2-oxoheptanoic acid is an organic compound with the molecular formula C7H11ClO3 . It has a molecular weight of 178.61 . It is used in the synthesis of various pharmaceuticals and has industrial applications .
Synthesis Analysis
The synthesis of this compound involves a Grignard reaction on 1-bromo-5-chloropentane and magnesium to obtain a Grignard reagent reaction solution . This is followed by a condensation reaction on the reaction solution and diethyl oxalate, and treatment to obtain a crude product of ethyl 7-chloro-2-oxoheptanoate . A subsequent condensation reaction and hydrolysis reaction on the crude product and a purifying agent of a hydrazine compound, and rectification, yields ethyl 7-chloro-2-oxoheptanoate .Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .Chemical Reactions Analysis
The preparation of this compound involves a Grignard reaction, followed by condensation and hydrolysis reactions .Physical And Chemical Properties Analysis
This compound has a boiling point of 277.7ºC at 760 mmHg and a density of 1.213g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
Synthesis of Methyl 7-Oxoheptanoate : Methyl 7-oxoheptanoate, closely related to 7-Chloro-2-oxoheptanoic acid, has been utilized in the synthesis of 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one, a critical intermediate for the preparation of prostaglandins (Ballini & Petrini, 1984).
Ethyl 5-Oxoheptanoate Preparation : Ethyl 5-oxoheptanoate, another similar compound, serves as a precursor in various synthesis procedures, indicating a potential role for this compound in similar applications (Chattopadhyay, Banerjee, & Sarma, 1979).
Stability and Decomposition Analysis : The stability and decomposition of 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid, a compound structurally related to this compound, have been analyzed, suggesting potential research applications in stability studies of related compounds (Cheung et al., 2000).
Gas Chromatography Monitoring : Methyl 7-oxoheptanoate's preparation from cycloheptanone was monitored using gas chromatography, indicating the use of analytical techniques in the synthesis processes involving this compound (Wakharkar et al., 1994).
Synthesis of Methyl or Ethyl 7-Oxoheptanoate : An improved method for synthesizing ethyl or methyl 7-oxoheptanoate, compounds similar to this compound, highlights the advancements in synthetic methods for related compounds (Ballini, Marcantoni, & Petrini, 1991).
Mass Spectrometry Characterization : Monocarboxylic acids like 6-oxoheptanoic acid have been characterized using mass spectrometry, suggesting a methodology that could be applied to this compound for detailed molecular analysis (Kanawati et al., 2007).
Synthesis of Ethyl 7-Chloro-2-oxoheptylate : Direct research on Ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin and structurally similar to this compound, demonstrates the compound's utility in pharmaceutical synthesis (Chen Xin-zhi, 2006).
Oxidation Catalysis Research : The oxidation of related compounds by dioxygen, catalyzed by vanadium-containing heteropolyanions, indicates possible catalytic applications for this compound (Atlamsani, Brégeault, & Ziyad, 1993).
Nucleophilic Acylation Studies : Research on nucleophilic acylation using disodium tetracarbonylferrate with compounds like Methyl 7-oxoheptanoate suggests potential methodologies for manipulating this compound (Finke & Sorrell, 2003).
Mecanismo De Acción
Target of Action
7-Chloro-2-oxoheptanoic acid is a key starting material in the synthesis of Cilastatin , a drug developed by Merck . Cilastatin is a renal dehydropeptidase inhibitor .
Mode of Action
Cilastatin inhibits the human enzyme dehydropeptidase-1, which is found in the kidneys and is responsible for degrading certain antibiotics such as imipenem . By inhibiting this enzyme, Cilastatin protects imipenem from degradation, thereby enhancing its antibacterial activity.
Pharmacokinetics
Cilastatin is known to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Cilastatin is known to enhance the antibacterial activity of certain antibiotics by protecting them from renal degradation .
Propiedades
IUPAC Name |
7-chloro-2-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c8-5-3-1-2-4-6(9)7(10)11/h1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUYOWJXXHLBOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)C(=O)O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641301 | |
| Record name | 7-Chloro-2-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874886-74-5 | |
| Record name | 7-Chloro-2-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604234.png)



![tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate](/img/structure/B1604239.png)
![methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1604240.png)



![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-13,13-dibutyl-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B1604247.png)


